- Piperidine alkaloids. IV. New synthesis of (±)-solenopsine A by heterocyclization-aminomercuration, Tetrahedron Letters, 1977, (10), 825-8

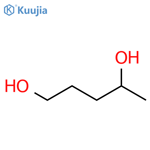

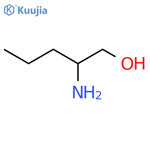

Cas no 927-55-9 (4-Amino-1-pentanol)

4-Amino-1-pentanol Propiedades químicas y físicas

Nombre e identificación

-

- 1-Pentanol, 4-amino-

- 4-Amino-1-pentanol

- 4-AMINO-1-PENTANOL,PALE YELLOW LOW MELTING SOLID

- 4-aminopentan-1-ol

- 1-Pentanol,4-amino

- 4-Amino-pentan-1-ol

- 4-Amino-pentanol

- 4-Hydroxy-1-methyl-butylamin

- 4-hydroxy-1-methyl-butylamine

- 4-Amino-1-pentanol (ACI)

- NSC 1095

- (4S)-4-aminopentan-1-ol

- DTXSID401316181

- 1-Pentanol,4-amino-

- NS00042621

- 927-55-9

- NSC1095

- SB84011

- 1630497-31-2

- (4R)-4-aminopentan-1-ol

- SCHEMBL362003

- AKOS006339189

- MFCD16251198

- Z1203578676

- AT20758

- DB-295100

- EINECS 213-151-4

- NSC-1095

- EN300-104358

-

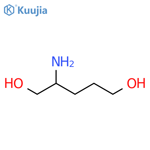

- Renchi: 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3

- Clave inchi: JAXJUENAJXWFBX-UHFFFAOYSA-N

- Sonrisas: OCCCC(C)N

Atributos calculados

- Calidad precisa: 103.10000

- Masa isotópica única: 103.1

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 7

- Cuenta de enlace giratorio: 3

- Complejidad: 39.1

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.2A^2

- Xlogp3: -0.3

Propiedades experimentales

- Denso: 0.915

- Punto de fusión: 32°C

- Punto de ebullición: 117-119°C/25 mm

- Punto de inflamación: 59.4°C

- índice de refracción: 1.449

- PSA: 46.25000

- Logp: 0.80640

4-Amino-1-pentanol Información de Seguridad

4-Amino-1-pentanol Datos Aduaneros

- Código HS:2922199090

- Datos Aduaneros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Amino-1-pentanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-104358-1.0g |

4-aminopentan-1-ol |

927-55-9 | 95% | 1g |

$371.0 | 2023-05-03 | |

| Enamine | EN300-104358-0.05g |

4-aminopentan-1-ol |

927-55-9 | 95% | 0.05g |

$73.0 | 2023-10-28 | |

| TRC | A618965-50mg |

4-Amino-1-pentanol |

927-55-9 | 50mg |

$ 121.00 | 2023-04-19 | ||

| TRC | A618965-250mg |

4-Amino-1-pentanol |

927-55-9 | 250mg |

$ 461.00 | 2023-04-19 | ||

| A2B Chem LLC | AC81211-5g |

4-Aminopentan-1-ol |

927-55-9 | 96% | 5g |

$1544.00 | 2024-07-18 | |

| Enamine | EN300-104358-10g |

4-aminopentan-1-ol |

927-55-9 | 95% | 10g |

$1716.0 | 2023-10-28 | |

| A2B Chem LLC | AC81211-50mg |

4-Aminopentan-1-ol |

927-55-9 | 95% | 50mg |

$112.00 | 2023-12-29 | |

| A2B Chem LLC | AC81211-2.5g |

4-Aminopentan-1-ol |

927-55-9 | 95% | 2.5g |

$859.00 | 2023-12-29 | |

| abcr | AB556072-5g |

4-Amino-1-pentanol; . |

927-55-9 | 5g |

€1723.00 | 2025-02-27 | ||

| A2B Chem LLC | AC81211-250mg |

4-Aminopentan-1-ol |

927-55-9 | 96% | 250mg |

$204.00 | 2024-07-18 |

4-Amino-1-pentanol Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites, Journal of Chemical and Pharmaceutical Research, 2013, 5(10), 396-401

Synthetic Routes 3

- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,

Synthetic Routes 4

Synthetic Routes 5

- Preparation of heteroaryl compounds as autophagy and histone deactylases inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

- Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al2O3 catalysts, New Journal of Chemistry, 2021, 45(9), 4236-4245

Synthetic Routes 7

- Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5526-5537

Synthetic Routes 8

- Synthesis of N1-(6-methoxy-8-quinolinyl)-1,4-pentanediamine dihydrochloride (quinocide), Khimiko-Farmatsevticheskii Zhurnal, 1973, 7(10), 3-6

Synthetic Routes 9

Synthetic Routes 10

- Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates, ACS Sustainable Chemistry & Engineering, 2018, 6(7), 9218-9228

Synthetic Routes 11

- Preparation of quinazoline derivatives as cytokines TNF-α, IL-6 and IL-1β inhibitors for prevention and/or treatment of TNF-α, IL-6 and IL-1β-related diseases, China, , ,

Synthetic Routes 12

- Heterocyclic compounds and their use as pesticides, South Africa, , ,

Synthetic Routes 13

4-Amino-1-pentanol Raw materials

- 2-Pentanone, 5-hydroxy-, oxime, (2Z)-

- Ethyl 4-nitropentanoate

- 3-Acetopropanol (mixture of monomer and dimer)

- L-Glutamic acid

- Glycerol

- hydroperoxide, pentyl

- 4-(hydroxyimino)-1-pentanol

4-Amino-1-pentanol Preparation Products

- 4-Amino-1-pentanol (927-55-9)

- L-Pyroglutamic acid (98-79-3)

- 4-amino-5-hydroxypentanoic acid (40217-11-6)

- Hexane-2,6-diol (928-40-5)

- 6-Amino-1-hexanol (4048-33-3)

- Pentanoic acid,5-hydroxy- (13392-69-3)

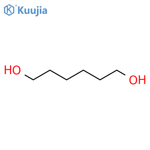

- pentane-1,5-diol (111-29-5)

- pentan-2-amine (63493-28-7)

- 5-Methylhexanol (627-98-5)

- 6-Hydroxyhexanoic acid (1191-25-9)

- (pyrrolidin-2-yl)methanol (498-63-5)

- 4-Methyl-1-pentanol (626-89-1)

- 5-(Hydroxymethyl)pyrrolidin-2-one (62400-75-3)

- 1,4-Butanediol (110-63-4)

- 1,4-Pentanediol (626-95-9)

- 2-Amino-5-hydroxypentanoic acid (533-88-0)

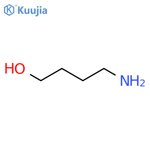

- 5-Amino-1-pentanol (2508-29-4)

- DL-2-Amino-1-pentanol (16369-14-5)

- 2-aminopentane-1,5-diol (21926-01-2)

- 4-Aminobutan-1-ol (13325-10-5)

- 1,6-Hexanediol (629-11-8)

4-Amino-1-pentanol Literatura relevante

-

Yao Lu,Qijun Lv,Bo Liu,Jie Liu Biomater. Sci. 2019 7 4963

-

Pham Van Hien,Nguyen Si Hoai Vu,Lai Xuan Bach,Ngoc Quyen Tran,Vinh Ai Dao,Quang Thang Trinh,Nguyen Dang Nam New J. Chem. 2019 43 15646

927-55-9 (4-Amino-1-pentanol) Productos relacionados

- 1158985-17-1((S)-3-Aminoheptan-1-ol)

- 64197-80-4((S)-3-Aminohexan-1-ol)

- 1806236-99-6(6-(Difluoromethyl)-2-iodo-3-nitro-4-(trifluoromethoxy)pyridine)

- 2248362-51-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetate)

- 185147-06-2(3-Fluoro-2-methylbenzonitrile)

- 592-34-7(Butyl chloroformate)

- 1267373-54-5((5-ethyl-1-propyl-1H-1,2,3-triazol-4-yl)methanamine)

- 305337-58-0(2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid)

- 898344-50-8(N-(3,4-dimethoxyphenyl)-2-6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 2171460-95-8(3-(but-3-yn-1-yl)(cyclopentyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)